molecular formula C16H15N3OS2 B2554329 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034448-14-9

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2554329
CAS RN: 2034448-14-9
M. Wt: 329.44
InChI Key: HCDJEFUQYJOKGW-UHFFFAOYSA-N
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Description

The compound "1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. This class of compounds has been extensively studied for their potential as antiproliferative agents, with various substitutions on the urea moiety influencing their biological activity and molecular interactions .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of appropriate isocyanates or isothiocyanates with amines or other nucleophiles. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been achieved through a multi-step process, including the formation of aryl isocyanates followed by reaction with amines . Similarly, thiadiazol-2-yl urea derivatives have been synthesized using microwave irradiation, which offers a more efficient and time-saving method

Scientific Research Applications

Synthesis and Structural Characterization

  • The study of N-phenyl-N′-(pyridin-2-ylmethyl)thiourea derivatives led to the discovery of new thiouronium salts and room temperature ionic liquids through methylation processes. These findings provide insights into the steric effects and inactivity due to nitrogen atom shielding, as revealed by crystallographic data (Stojanovic et al., 2010).
  • Research on pyrid-2-yl ureas explored the equilibrium between conformational isomers and their complexation with cytosine, demonstrating how substituent effects influence molecular interactions and binding constants (Chien et al., 2004).
  • A synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was conducted to assess antiacetylcholinesterase activity, optimizing spacer length and conformational flexibility for potential therapeutic applications (Vidaluc et al., 1995).

Molecular Interactions and Applications

  • Studies on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands revealed unique coordination modes and hydrogen bonding interactions, demonstrating potential applications in metal ion sensing and supramolecular chemistry (Qureshi et al., 2009).
  • Research into the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas highlighted their moderate antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(19-11-13-5-2-8-21-13)18-10-12-4-1-7-17-15(12)14-6-3-9-22-14/h1-9H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDJEFUQYJOKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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